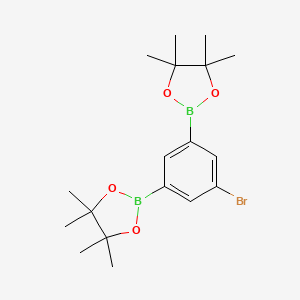![molecular formula C14H20ClNO B1522794 N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide CAS No. 1258641-22-3](/img/structure/B1522794.png)
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide
Overview
Description
“N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 1258641-22-3 . It has a molecular weight of 253.77 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 253.77 .Scientific Research Applications
Catalytic Carbonylation for Synthesis
Fördős et al. (2009) discussed the catalytic carbonylation of ethyl diazoacetate for the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam, showcasing a method that could be relevant for synthesizing complex chloroacetamide derivatives for various applications, including medicinal chemistry and material science (Fördős et al., 2009).
Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation pathways of these compounds. Such studies are crucial for understanding the environmental and health implications of chloroacetamide usage in agriculture (Coleman et al., 2000).
Chemoselective Acetylation
Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, which could be relevant for synthesizing specific chloroacetamide derivatives with precision. This research contributes to the development of environmentally friendly and selective synthesis methods in pharmaceuticals (Magadum & Yadav, 2018).
Biodegradation of Chloroacetamide Herbicides
Wang et al. (2015) described the N-deethoxymethylation of acetochlor by Rhodococcus sp., highlighting the microbial degradation of chloroacetamide herbicides. This research is significant for environmental bioremediation strategies, providing a pathway for reducing the impact of these chemicals in agricultural runoff (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVUMILOVCFPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















